ERK5 Off-Target Inhibition: SMK-17 vs. PD184352 and U0126
SMK-17 demonstrates a critical selectivity advantage over the commonly used MEK inhibitors PD184352 (CI-1040) and U0126 by not inhibiting ERK5 phosphorylation. In contrast, both PD184352 and U0126 are documented to suppress ERK5 phosphorylation, introducing a confounding off-target effect that complicates interpretation of MAPK pathway inhibition studies. ERK5 inhibition is a known liability of earlier MEK inhibitors that can independently affect cell survival and proliferation, obscuring MEK1/2-specific pharmacodynamics [1].
| Evidence Dimension | ERK5 phosphorylation inhibition |
|---|---|
| Target Compound Data | No inhibition of ERK5 phosphorylation |
| Comparator Or Baseline | PD184352: inhibits ERK5 phosphorylation; U0126: inhibits ERK5 phosphorylation |
| Quantified Difference | Qualitative binary difference (present vs. absent) |
| Conditions | In vitro kinase and cellular phosphorylation assays |
Why This Matters
This selectivity distinction determines whether observed cellular phenotypes are attributable specifically to MEK1/2 inhibition or confounded by ERK5 blockade, directly impacting experimental interpretation and reproducibility.
- [1] Kiga M, Tanzawa F, Iwasaki S, Inaba F, Fujiwara K, Iwadare H, Echigo T, Nakamura Y, Shibata T, Suzuki K, Yasumatsu I, Nakayama A, Sasazawa Y, Tashiro E, Imoto M, Kurakata S. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, SMK-17. Anticancer Drugs. 2012 Jan;23(1):119-130. doi: 10.1097/CAD.0b013e32834c6a33. View Source
